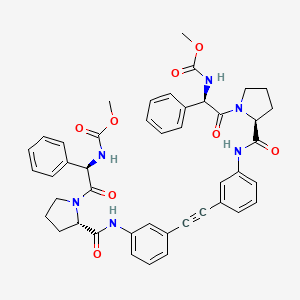

NS5A-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C44H44N6O8 |

|---|---|

Molecular Weight |

784.9 g/mol |

IUPAC Name |

methyl N-[(1R)-2-[(2S)-2-[[3-[2-[3-[[(2S)-1-[(2R)-2-(methoxycarbonylamino)-2-phenylacetyl]pyrrolidine-2-carbonyl]amino]phenyl]ethynyl]phenyl]carbamoyl]pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate |

InChI |

InChI=1S/C44H44N6O8/c1-57-43(55)47-37(31-15-5-3-6-16-31)41(53)49-25-11-21-35(49)39(51)45-33-19-9-13-29(27-33)23-24-30-14-10-20-34(28-30)46-40(52)36-22-12-26-50(36)42(54)38(48-44(56)58-2)32-17-7-4-8-18-32/h3-10,13-20,27-28,35-38H,11-12,21-22,25-26H2,1-2H3,(H,45,51)(H,46,52)(H,47,55)(H,48,56)/t35-,36-,37+,38+/m0/s1 |

InChI Key |

DLGIPJILEDVCCU-CDBYGCFJSA-N |

Isomeric SMILES |

COC(=O)N[C@H](C1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC3=CC=CC(=C3)C#CC4=CC(=CC=C4)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](C6=CC=CC=C6)NC(=O)OC |

Canonical SMILES |

COC(=O)NC(C1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC=CC(=C3)C#CC4=CC(=CC=C4)NC(=O)C5CCCN5C(=O)C(C6=CC=CC=C6)NC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Target of NS5A-IN-3: A Technical Guide to the Hepatitis C Virus NS5A Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular target of the potent Hepatitis C Virus (HCV) inhibitor, NS5A-IN-3. The primary target of this compound is the HCV Nonstructural Protein 5A (NS5A), a critical multifunctional phosphoprotein essential for the viral life cycle.[1][2][3] This document details the structure and function of NS5A, the mechanism of action of inhibitors like this compound, quantitative data on its activity, and the experimental protocols used for its evaluation.

The Target: HCV Nonstructural Protein 5A (NS5A)

NS5A is a zinc-binding phosphoprotein that plays a crucial, though not fully understood, role in HCV replication and pathogenesis.[4] It does not possess any known enzymatic activity but acts as a scaffold for the assembly of the viral replication complex and modulates host cell signaling pathways to create a favorable environment for the virus.[4][5]

Structure and Function

The NS5A protein is comprised of three distinct domains (I, II, and III) connected by low-complexity sequences. An N-terminal amphipathic helix anchors the protein to the endoplasmic reticulum (ER) membrane, where viral replication occurs.

-

Domain I: This domain is crucial for RNA binding and the dimerization of NS5A, which are essential for the formation of the viral replication complex. It is the primary target of most NS5A inhibitors, including this compound.

-

Domain II and III: These domains are less structured and are involved in interactions with other viral and host proteins, contributing to virion assembly and the modulation of cellular processes.

NS5A is a key component in the formation of the "membranous web," a specialized intracellular membrane structure derived from the ER that serves as the site of HCV RNA replication.[5] It interacts with other HCV nonstructural proteins, such as NS4B and the RNA-dependent RNA polymerase NS5B, as well as host factors like cyclophilin A and phosphatidylinositol 4-kinase IIIα (PI4KIIIα).[4][5]

Role in the HCV Life Cycle

NS5A is involved in multiple stages of the HCV life cycle:

-

RNA Replication: NS5A is an essential component of the HCV replication complex. It is believed to recruit other viral and host proteins to the site of replication and to be involved in the regulation of NS5B polymerase activity.

-

Virion Assembly: NS5A facilitates the assembly of new virus particles by mediating the interaction between the viral genome and the core protein on the surface of lipid droplets.[6]

-

Modulation of Host Pathways: NS5A interacts with and modulates various cellular signaling pathways, including the PI3K/Akt survival pathway, to prevent apoptosis of the host cell and promote viral persistence.[5][7][8][9]

This compound: A Potent Inhibitor of NS5A

This compound (also referred to as Compound 15) is a highly potent, pan-genotypic NS5A inhibitor.[1][10] It belongs to a class of direct-acting antivirals (DAAs) that have revolutionized the treatment of chronic hepatitis C.

Mechanism of Action

The precise mechanism of action of NS5A inhibitors is still under investigation, but it is understood that they bind to Domain I of NS5A. This binding event is thought to induce a conformational change in the NS5A protein, impairing its functions in two main ways:

-

Inhibition of RNA Replication: By altering the structure of NS5A, the inhibitor disrupts the formation and function of the replication complex, thereby halting the synthesis of new viral RNA.

-

Impairment of Virion Assembly: The inhibitor's interaction with NS5A can interfere with its ability to mediate the packaging of the viral genome into new virions.

This compound has demonstrated extremely high potency against HCV genotype 1b and improved activity against genotype 3a.[1][10] It also exhibits a higher barrier to resistance compared to earlier NS5A inhibitors like daclatvisir.[1][11]

Quantitative Data

The antiviral activity and cytotoxicity of this compound have been evaluated using cell-based assays. The following tables summarize the available quantitative data for this compound (Compound 15) and a related compound from the same study.[10]

| Compound | HCV Genotype | EC50 (pM) |

| This compound (Compound 15) | 1b | ~1 |

| 3a | - | |

| Compound 33 | 1b | ~1 |

| 3a | - |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect in vitro.

| Cell Line | CC50 (µM) |

| Huh7 | >100 |

| HepG2 | >100 |

| HEK293T | >100 |

CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells.

Experimental Protocols

The evaluation of NS5A inhibitors like this compound relies on specialized cell-based assays. The following are detailed methodologies for the key experiments cited.

HCV Replicon Assay

This assay is the primary method for determining the antiviral potency of NS5A inhibitors. It utilizes human hepatoma cells (e.g., Huh-7) that contain a subgenomic HCV replicon. This replicon is a portion of the HCV genome that can replicate autonomously within the cell but cannot produce infectious virus particles. The replicon is often engineered to express a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication.

Protocol:

-

Cell Plating: Seed Huh-7 cells harboring the HCV replicon in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Addition: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium. Add the diluted compounds to the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known NS5A inhibitor).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Lysis and Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase) according to the manufacturer's instructions.

-

Data Analysis: Calculate the EC50 value by plotting the reporter gene activity against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This assay is performed in parallel with the replicon assay to determine if the observed reduction in viral replication is due to a specific antiviral effect or to general cellular toxicity.

Protocol:

-

Cell Plating: Seed a non-replicon-containing parental cell line (e.g., Huh-7) in 96-well plates at the same density as the replicon assay.

-

Compound Addition: Add the same serial dilutions of the test compound to the cells.

-

Incubation: Incubate the plates for the same duration as the replicon assay.

-

Viability Assay: Add a cell viability reagent (e.g., resazurin-based reagents like CellTiter-Blue or a tetrazolium salt-based reagent like MTT) to the wells and incubate for a specified time.

-

Measurement: Measure the fluorescence or absorbance, which is proportional to the number of viable cells.

-

Data Analysis: Calculate the CC50 value by plotting cell viability against the compound concentration.

Visualizations

Signaling Pathway: NS5A and the PI3K/Akt Pathway

NS5A can activate the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis, thereby creating a more favorable environment for viral persistence.[5][7][8][9]

Caption: Interaction of HCV NS5A with the PI3K/Akt cell survival pathway.

Experimental Workflow: HCV Replicon Assay

The following diagram illustrates the workflow for determining the EC50 of an NS5A inhibitor.

Caption: Workflow for determining the potency of NS5A inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 5. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Hepatitis C virus NS5A drives a PTEN-PI3K/Akt feedback loop to support cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Redesigning of the cap conformation and symmetry of the diphenylethyne core to yield highly potent pan-genotypic NS5A inhibitors with high potency and high resistance barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Discovery and Development of a Novel Hepatitis C Virus NS5A Inhibitor: A Case Study

This whitepaper provides a comprehensive technical overview of the discovery and development of a representative Hepatitis C Virus (HCV) NS5A inhibitor, herein exemplified by a compound analogous to early-stage inhibitors like BMS-824. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the experimental protocols, quantitative data, and the strategic workflow from initial discovery to preclinical characterization.

Introduction to NS5A as a Therapeutic Target

The Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A) is a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1] Unlike other viral targets such as proteases and polymerases, NS5A has no known enzymatic function, which initially made it a challenging target for drug discovery.[2][3] However, the advent of cell-based HCV replicon systems enabled phenotypic screening campaigns that successfully identified potent inhibitors of HCV replication.[4][5] These efforts led to the discovery of a new class of direct-acting antivirals (DAAs), the NS5A inhibitors, which have become a cornerstone of modern curative therapies for chronic hepatitis C.[1]

The discovery of the first-in-class NS5A inhibitors, such as daclatasvir, originated from such phenotypic screens.[5][6] This guide will follow a representative discovery and development pathway for a hypothetical early-stage NS5A inhibitor, "NS5A-IN-3," based on published data for compounds of this class.

Discovery via Phenotypic Screening

The initial identification of this compound is rooted in a high-throughput phenotypic screen utilizing a cell-based HCV replicon assay. This approach allows for the identification of compounds that inhibit viral replication within a cellular context, regardless of their specific molecular target.

This protocol is a synthesized representation of standard methods used in the field.[7][8][9]

Objective: To identify compounds that inhibit HCV genotype 1b replication in a human hepatoma cell line.

Materials:

-

Huh-7 cell line stably harboring an HCV genotype 1b subgenomic replicon with a Renilla luciferase reporter gene.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, penicillin, and streptomycin.

-

G418 for maintaining selection pressure on the replicon-containing cells.

-

Test compounds solubilized in Dimethyl Sulfoxide (DMSO).

-

384-well microplates.

-

Luciferase assay reagent.

-

Luminometer for signal detection.

Procedure:

-

Cell Plating: Seed the stable HCV replicon-containing Huh-7 cells into 384-well plates at a density of approximately 2,000 cells per well in 90 µL of culture medium without G418.[9] Incubate overnight to allow for cell adherence.

-

Compound Addition: Prepare serial dilutions of the test compounds in DMSO. Add 0.4 µL of the diluted compounds to the cell plates, typically in a 10-point dose-response format with a final DMSO concentration of less than 0.5%.[7] Include positive controls (e.g., a known NS5A inhibitor) and negative controls (DMSO vehicle).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Luciferase Assay: After incubation, remove the culture medium and lyse the cells. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence signal using a plate-reading luminometer. The signal intensity is proportional to the level of HCV replicon RNA replication.

-

Data Analysis: Normalize the data to the DMSO control (0% inhibition) and a background control (100% inhibition). Calculate the 50% effective concentration (EC50) by fitting the dose-response data to a four-parameter logistic curve.

The following diagram illustrates the workflow from initial screening to hit confirmation.

Characterization of this compound

Following its identification as a confirmed hit, this compound underwent further characterization to determine its potency, selectivity, and mechanism of action.

The antiviral activity of this compound and its analogs was evaluated against various HCV genotypes. Concurrently, cytotoxicity was assessed to determine the therapeutic window.

Table 1: In Vitro Activity Profile of this compound and a More Potent Analog

| Compound ID | HCV Genotype 1b Replicon EC50 (nM) | Cytotoxicity (CC50) in Huh-7 cells (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound (Initial Hit) | 5 | >10 | >2,000 |

| This compound-Dimer (Optimized) | 0.086 | >10 | >116,000 |

Data is representative and based on published values for early-stage NS5A inhibitors like BMS-824 and its dimeric derivatives.[2][3][10]

This protocol is based on standard methodologies for assessing cell viability.[11][12]

Objective: To determine the concentration of a compound that reduces the viability of Huh-7 cells by 50% (CC50).

Materials:

-

Huh-7 cells.

-

DMEM with 10% FBS.

-

Test compounds solubilized in DMSO.

-

96-well microplates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., acidified isopropanol).

-

Microplate spectrophotometer.

Procedure:

-

Cell Plating: Seed Huh-7 cells in a 96-well plate at a suitable density and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for the same duration as the replicon assay (e.g., 72 hours).

-

MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

To identify the molecular target of this compound, resistance selection studies were performed.

Experimental Protocol: Resistance Selection

-

Culture in Presence of Inhibitor: Culture HCV replicon cells in the presence of this compound at a concentration several-fold higher than its EC50.

-

Colony Isolation: Isolate and expand the colonies of cells that survive and replicate in the presence of the inhibitor.

-

RNA Extraction and Sequencing: Extract total RNA from the resistant cell colonies. Amplify the HCV nonstructural region (NS3-NS5B) using RT-PCR.

-

Sequence Analysis: Sequence the amplified DNA and compare it to the wild-type replicon sequence to identify mutations that confer resistance.

For NS5A inhibitors, resistance mutations are commonly found in the N-terminus of the NS5A protein, particularly at amino acid positions 28, 30, 31, and 93.[10][13] The identification of such mutations for this compound would confirm NS5A as its target.

The proposed mechanism of action for NS5A inhibitors involves binding to the N-terminal domain of NS5A, which exists as a dimer. This binding event disrupts the normal function of NS5A in two key stages of the HCV life cycle: RNA replication and virion assembly.[1][14]

The following diagram illustrates the proposed mechanism of action.

Lead Optimization and Structure-Activity Relationship (SAR)

The initial hit, this compound, while potent, served as a starting point for medicinal chemistry efforts to improve its properties. A key discovery in the development of early NS5A inhibitors was that some compounds dimerized in the assay medium, and these dimeric species were significantly more potent.[2][5] This led to the rational design of symmetrical, dimeric inhibitors.

Table 2: Structure-Activity Relationship (SAR) of this compound Analogs

| Modification to this compound | Effect on Potency (EC50) | Rationale |

| Symmetrical Dimerization | Significant Increase | Complements the dimeric structure of the NS5A protein target.[2] |

| Alterations to Linker | Modulated | Optimizes the spatial orientation of the two halves of the molecule. |

| Modifications to Terminal Caps | Modulated | Improves pharmacokinetic properties and broadens genotype coverage.[14] |

The optimization process is an iterative cycle of design, synthesis, and testing, as depicted below.

Conclusion

The discovery and development of NS5A inhibitors represent a landmark achievement in antiviral therapy, transforming the treatment landscape for Hepatitis C. The journey from a phenotypic screening hit to a clinical candidate is a multidisciplinary effort requiring robust biological assays, insightful mechanistic studies, and iterative medicinal chemistry. The case of this compound, as presented in this whitepaper, exemplifies this process, highlighting the critical experimental protocols and strategic decisions that underpin modern drug discovery. Further development would involve preclinical studies of pharmacokinetics and in vivo efficacy, followed by rigorous clinical trials to establish safety and efficacy in patients.

References

- 1. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 2. Discovery of Potent Hepatitis C Virus NS5A Inhibitors with Dimeric Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of daclatasvir, a pan-genotypic hepatitis C virus NS5A replication complex inhibitor with potent clinical effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 12. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]

- 13. journals.asm.org [journals.asm.org]

- 14. pubs.acs.org [pubs.acs.org]

NS5A-IN-3 chemical structure and properties

An In-Depth Technical Guide to the NS5A Inhibitor: Daclatasvir

Notice: The specific chemical identifier "NS5A-IN-3" does not correspond to a publicly documented or standard chemical entity. This guide will focus on a representative, well-characterized, and clinically significant inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A), Daclatasvir . This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental methodologies.

Chemical Structure and Properties

Daclatasvir is a first-in-class, potent, and pangenotypic inhibitor of the HCV NS5A protein.[1][2] It is a symmetrical molecule featuring a central biphenyl core linked to two imidazole-pyrrolidine-valine carbamate moieties.[3]

Table 1: Chemical and Physical Properties of Daclatasvir

| Property | Value | Reference(s) |

| IUPAC Name | methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | [3][4] |

| Synonyms | BMS-790052, Daklinza, EBP-883 | [1][3] |

| Molecular Formula | C₄₀H₅₀N₈O₆ | [3][5][6] |

| Molecular Weight | 738.89 g/mol | [5][6][7] |

| CAS Number | 1009119-64-5 | [1][3][4] |

| Appearance | White to yellow solid | [8] |

| Solubility | Water: >700 mg/mL (as dihydrochloride salt), 0.00852 mg/mL (free base); DMSO: Slightly soluble; Methanol: Slightly soluble | [1][3][5][8][9] |

| logP | 4.67 | [5] |

| pKa (Strongest Acidic) | 11.15 | [5] |

| pKa (Strongest Basic) | 6.09 | [5] |

| Bioavailability | 67% | [4][5] |

| Protein Binding | 99% | [4][5] |

| Half-life | 12-15 hours | [4][5] |

| Metabolism | Primarily by CYP3A4 | [4] |

Mechanism of Action

Daclatasvir is a direct-acting antiviral (DAA) that targets the HCV NS5A protein.[3][5] NS5A is a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly.[3][5] Daclatasvir binds with high affinity to the N-terminus of domain 1 of NS5A.[5][10][11] This binding event induces conformational changes in the NS5A protein, disrupting its normal functions.[12]

The primary mechanisms of action of Daclatasvir are:

-

Inhibition of Viral RNA Replication: By binding to NS5A, Daclatasvir prevents the formation of the membranous web, the site of HCV RNA replication.[12] This leads to a blockage of viral RNA synthesis.[5][12]

-

Disruption of Virion Assembly: Daclatasvir interferes with the hyperphosphorylation of NS5A, a process crucial for the assembly and release of new virus particles.[3][5]

Signaling Pathways

The HCV NS5A protein is known to interact with and modulate various host cell signaling pathways to promote viral persistence and pathogenesis.[13] By inhibiting NS5A, Daclatasvir can indirectly affect these pathways. Two of the well-characterized pathways influenced by NS5A are the PI3K/Akt and the Grb2-mediated MAPK/ERK pathways.

-

PI3K/Akt Pathway: NS5A can activate the PI3K/Akt signaling cascade, which promotes cell survival and protects against apoptosis.[13][14]

-

MAPK/ERK Pathway: NS5A interacts with the adaptor protein Grb2, leading to the inhibition of the MAPK/ERK signaling pathway, which can affect cell proliferation and gene expression.[13][14][15]

Experimental Protocols

HCV Replicon Assay for Antiviral Activity (EC₅₀ Determination)

This assay is fundamental for quantifying the in vitro potency of antiviral compounds against HCV replication.

Objective: To determine the half-maximal effective concentration (EC₅₀) of Daclatasvir required to inhibit HCV RNA replication in a cell-based system.

Methodology:

-

Cell Culture: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon are used. These replicons contain the HCV non-structural proteins (including NS5A) and a reporter gene (e.g., luciferase) or a selectable marker.

-

Compound Preparation: Daclatasvir is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations.

-

Treatment: The HCV replicon-containing cells are seeded in 96-well plates. After cell attachment, the culture medium is replaced with a medium containing the various concentrations of Daclatasvir. Control wells receive medium with the vehicle (DMSO) only.

-

Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.

-

Quantification of HCV Replication:

-

Reporter Gene Assay: If a luciferase reporter is used, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.

-

RT-qPCR: Cellular RNA is extracted, and the levels of HCV RNA are quantified using real-time reverse transcription-polymerase chain reaction (RT-qPCR).

-

-

Data Analysis: The percentage of inhibition of HCV replication is calculated for each Daclatasvir concentration relative to the vehicle control. The EC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Table 2: In Vitro Antiviral Activity of Daclatasvir

| HCV Genotype | EC₅₀ (pM) in Replicon Assays | Reference(s) |

| 1a | 50 | [16] |

| 1b | 9 | [16] |

| 2a | 71-103 | [16] |

| 3a | 146 | [16] |

| 4a | 12 | [16] |

| 5a | 33 | [16] |

Resistance Analysis

Understanding the genetic barrier to resistance is crucial in drug development.

Objective: To identify amino acid substitutions in the NS5A protein that confer resistance to Daclatasvir.

Methodology:

-

In Vitro Resistance Selection: HCV replicon cells are cultured in the presence of increasing concentrations of Daclatasvir over a prolonged period.

-

Isolation of Resistant Clones: Cell colonies that can replicate in the presence of high concentrations of the drug are isolated and expanded.

-

Sequencing of NS5A: The NS5A coding region from the resistant cell clones is amplified by RT-PCR and sequenced.

-

Identification of Mutations: The NS5A sequences from the resistant clones are compared to the wild-type sequence to identify amino acid substitutions.

-

Clinical Resistance Monitoring: For patients undergoing treatment with Daclatasvir-containing regimens who experience virologic failure, population or deep sequencing of the NS5A region from plasma-derived HCV RNA is performed to identify resistance-associated substitutions (RASs).

Table 3: Common Resistance-Associated Substitutions for Daclatasvir

| HCV Genotype | NS5A Amino Acid Position(s) | Reference(s) |

| 1a | M28, Q30, L31, Y93 | [5][8] |

| 1b | L31, Y93H | [17][18] |

| 3a | Y93H | [5][19] |

Conclusion

Daclatasvir is a highly effective inhibitor of the HCV NS5A protein, playing a pivotal role in the development of curative, all-oral treatment regimens for chronic hepatitis C. Its mechanism of action, involving the disruption of both viral RNA replication and virion assembly, has been extensively characterized. Understanding its chemical properties, interaction with cellular signaling pathways, and the potential for resistance development is essential for its optimal clinical use and for the design of next-generation NS5A inhibitors. The experimental protocols outlined in this guide provide a framework for the continued investigation of Daclatasvir and other antiviral agents targeting the HCV NS5A protein.

References

- 1. Daclatasvir | CAS 1009119-64-5 | Cayman Chemical | Biomol.com [biomol.com]

- 2. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Daclatasvir | C40H50N8O6 | CID 25154714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Daclatasvir - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. KEGG DRUG: Daclatasvir [kegg.jp]

- 7. Daclatasvir and Asunaprevir-1 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Daclatasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. What is the mechanism of Daclatasvir Dihydrochloride? [synapse.patsnap.com]

- 13. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Subversion of Cell Signaling Pathways by Hepatitis C Virus Nonstructural 5A Protein via Interaction with Grb2 and P85 Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Safety and efficacy of daclatasvir in the management of patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Naturally occurring resistance mutations to inhibitors of HCV NS5A region and NS5B polymerase in DAA treatment-naïve patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of primary direct-acting antiviral (DAA) drugs resistance mutations in NS5A/NS5B regions of hepatitis C virus with genotype 1a and 1b from patients with chronic hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Binding Site of NS5A Inhibitors on the Hepatitis C Virus NS5A Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis C Virus (HCV) non-structural protein 5A (NS5A) is a zinc-binding phosphoprotein essential for viral RNA replication and virion assembly.[1] It exists in two phosphorylated forms, p56 and p58, and is organized into three domains (I, II, and III).[1] Domain I is crucial for RNA replication and has been crystallized as a dimer, which is considered the functional unit for many of its activities.[2][3] The dimeric nature of NS5A presents a unique target for antiviral therapy. This guide provides a detailed technical overview of the binding site of a representative NS5A inhibitor, daclatasvir (a well-characterized inhibitor of the "NS5A-IN-3" class), on the NS5A protein, summarizing key quantitative data, experimental protocols, and interaction pathways.

Binding Site and Molecular Interactions

NS5A inhibitors, including daclatasvir, target Domain I of the NS5A protein.[4] The binding site is located at the dimer interface, a conformation that is crucial for the high potency of these inhibitors.[2][5] While a definitive co-crystal structure of an inhibitor bound to the full-length NS5A dimer is not publicly available, extensive data from resistance mutation studies and molecular modeling have elucidated the key residues involved in inhibitor binding.

Resistance to daclatasvir and similar inhibitors primarily maps to the N-terminal region of NS5A's Domain I.[6] Key amino acid substitutions that confer resistance are found at positions M28, Q30, L31, P32, and Y93 in genotype 1a, and L31 and Y93 in genotype 1b.[7] These residues are clustered around the dimer interface, suggesting that the inhibitor binds in this cleft.

Theoretical models propose both symmetric and asymmetric binding modes for daclatasvir to the NS5A dimer.[6][8] In a proposed asymmetric binding model, the inhibitor interacts with two distinct sites at the dimer/membrane interface: a primary core site involving Y93 from both monomers and a secondary site near L31 of one monomer.[5][8] This binding is thought to lock the NS5A dimer in a conformation that is incompetent for its functions in RNA replication and virion assembly.[9] Specifically, inhibitor binding has been shown to interfere with the formation of the "membranous web," a specialized intracellular structure essential for HCV replication.[10]

Quantitative Data: Inhibitor Potency and Resistance

The potency of daclatasvir is typically measured by its half-maximal effective concentration (EC50) in cell-based HCV replicon assays. These assays measure the concentration of the inhibitor required to reduce HCV RNA replication by 50%. The tables below summarize the EC50 values for daclatasvir against different HCV genotypes and the impact of resistance-associated substitutions (RASs).

Table 1: Potency of Daclatasvir (this compound Representative) Against Wild-Type HCV Genotypes

| HCV Genotype | EC50 (pM) | Reference |

| 1a | 50 | [11] |

| 1b | 9 | [11] |

| 2a | 34 - 19,000 | [12] |

| 3a | 120 - 870 | [13] |

| 4a | 7 - 13 | [3] |

| 5a | 3 - 7 | [14] |

| 6a | 74 | [14] |

Table 2: Impact of Resistance-Associated Substitutions on Daclatasvir Potency (Genotype 1b)

| NS5A Substitution | EC50 (nM) | Fold Increase in EC50 | Reference |

| Wild-Type | 0.009 | - | [11] |

| L31V | 0.25 | ~28 | [8] |

| Y93H | 0.22 | ~24 | [8] |

| L31V + Y93H | >126 | >14,000 | [8] |

Experimental Protocols

Recombinant NS5A Domain I Expression and Purification

This protocol describes the expression and purification of NS5A Domain I (residues 33-202) from E. coli, a critical step for in vitro binding assays.

Workflow Diagram:

Caption: Workflow for Recombinant NS5A Domain I Production.

Methodology:

-

Cloning: The gene encoding NS5A Domain I (residues 33-202) of the desired HCV genotype is cloned into an expression vector, such as pET32, which incorporates an N-terminal cleavable polyhistidine tag (e.g., TEV protease cleavage site).[8][13]

-

Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)).[13] Cultures are grown to mid-log phase (OD600 ≈ 0.6-0.8) at 37°C and then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a reduced temperature (e.g., 15-18°C) for overnight expression (approximately 16 hours) to enhance protein solubility.[13][15]

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 100 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol) containing protease inhibitors.[13] Lysis is performed by sonication or microfluidization.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged NS5A Domain I is then eluted with a high concentration of imidazole.[8]

-

Tag Cleavage: The polyhistidine tag is removed by incubation with a specific protease (e.g., TEV protease) overnight at 4°C.

-

Size-Exclusion Chromatography: The cleaved protein is further purified by size-exclusion chromatography to separate the NS5A Domain I from the cleaved tag, uncleaved protein, and any remaining impurities. The purity of the final protein should be assessed by SDS-PAGE.[13]

HCV Replicon Assay for EC50 Determination

This cell-based assay is the standard method for determining the potency of NS5A inhibitors.

Workflow Diagram:

Caption: HCV Replicon Assay Workflow.

Methodology:

-

Cell Culture: Huh-7 human hepatoma cells are cultured in appropriate media.

-

Replicon RNA Transfection: In vitro transcribed HCV replicon RNA, which typically contains a reporter gene such as luciferase, is introduced into the Huh-7 cells via electroporation.[16]

-

Cell Plating: The transfected cells are seeded into 96-well plates.[6]

-

Compound Treatment: Serial dilutions of the NS5A inhibitor (e.g., daclatasvir) are added to the wells. A DMSO control (vehicle) is also included.

-

Incubation: The plates are incubated for a set period (e.g., 72 hours) to allow for HCV replication.

-

Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. The luciferase signal is proportional to the level of HCV RNA replication.[16]

-

Data Analysis: The luciferase readings are plotted against the inhibitor concentration, and the EC50 value is calculated by fitting the data to a dose-response curve.

Co-Immunoprecipitation (Co-IP) to Identify NS5A-Interacting Proteins

This protocol is used to identify host or viral proteins that interact with NS5A, and to assess whether an inhibitor affects these interactions.

Workflow Diagram:

Caption: Co-Immunoprecipitation Workflow for NS5A.

Methodology:

-

Cell Culture and Treatment: Culture cells expressing HCV proteins (e.g., from a replicon or infection system). Treat one set of cells with the NS5A inhibitor and another with a vehicle control (DMSO).

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[17]

-

Pre-clearing: Incubate the cell lysate with control IgG beads (e.g., normal mouse or rabbit IgG) to reduce non-specific binding to the beads.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific for NS5A.

-

Complex Capture: Add Protein A/G-conjugated beads to the lysate-antibody mixture to capture the NS5A-antibody complexes.[17]

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry to identify novel interactors.

Signaling and Interaction Pathways

NS5A inhibitors are believed to disrupt the normal function of NS5A within the HCV replication complex. This complex is a dynamic assembly of viral and host proteins on intracellular membranes.

Logical Relationship Diagram:

Caption: Mechanism of NS5A Inhibitor Action.

This diagram illustrates that NS5A inhibitors bind to the NS5A dimer, inducing a conformational change. This altered conformation disrupts the essential interactions of NS5A with other components of the replication complex, such as the NS5B polymerase and viral RNA, and inhibits the formation of the membranous web, ultimately blocking HCV replication.

Conclusion

The binding site of NS5A inhibitors like daclatasvir on the NS5A protein is a critical target for anti-HCV therapy. Located at the dimer interface of Domain I, this site is highly sensitive to mutations that can confer resistance. The in-depth understanding of this binding site, facilitated by quantitative assays and structural modeling, continues to drive the development of next-generation NS5A inhibitors with improved potency and resistance profiles. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers working to combat Hepatitis C.

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Purification and crystallization of NS5A domain I of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Daclatasvir-like inhibitors of NS5A block early biogenesis of hepatitis C virus-induced membranous replication factories, independent of RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. efda.gov.et [efda.gov.et]

- 13. The crystal structure of NS5A domain 1 from genotype 1a reveals new clues to the mechanism of action for dimeric HCV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of Daclatasvir Resistance Barriers on NS5A from Hepatitis C Virus Genotypes 1 to 6: Implications for Cross-Genotype Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NS5A domain I antagonises PKR to facilitate the assembly of infectious hepatitis C virus particles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

In Vitro Activity of a Representative HCV NS5A Inhibitor: A Technical Guide

Disclaimer: No specific public data could be retrieved for a compound designated "NS5A-IN-3". This document provides a detailed technical overview of the in vitro activity of a representative and well-characterized Hepatitis C Virus (HCV) NS5A inhibitor, Daclatasvir (BMS-790052) , as a surrogate. The data and methodologies presented herein are compiled from publicly available research and are intended for researchers, scientists, and drug development professionals.

Introduction to HCV NS5A and its Inhibitors

Hepatitis C Virus (HCV) is a leading cause of chronic liver disease worldwide. The HCV genome encodes a single polyprotein that is cleaved into structural and non-structural (NS) proteins. NS5A is a multifunctional phosphoprotein essential for both HCV RNA replication and the assembly of new virus particles. It does not possess any known enzymatic activity but acts as a critical regulator of the viral life cycle.

NS5A inhibitors are a class of direct-acting antivirals (DAAs) that target the NS5A protein, exhibiting potent and pan-genotypic activity. Daclatasvir (BMS-790052) was a first-in-class NS5A inhibitor that demonstrated picomolar potency against various HCV genotypes in vitro. These inhibitors bind to domain I of NS5A, disrupting its function and thereby inhibiting viral replication.

Quantitative In Vitro Activity of Daclatasvir

The antiviral potency of Daclatasvir is typically determined using HCV replicon assays, which measure the inhibition of viral RNA replication in cultured human hepatoma (Huh-7) cells. The 50% effective concentration (EC50) is the concentration of the compound that reduces HCV replication by 50%. Cytotoxicity is assessed to determine the compound's effect on the host cells, with the 50% cytotoxic concentration (CC50) being the concentration that reduces cell viability by 50%. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Table 1: In Vitro Antiviral Activity of Daclatasvir against HCV Genotypes

| HCV Genotype/Subtype | Replicon System | EC50 (pM) | Reference |

| Genotype 1a | Subgenomic Replicon | 50 | [1][2] |

| Genotype 1b | Subgenomic Replicon | 9 | [1][2] |

| Genotype 2a | JFH-1 Infectious Virus | 9-50 | [1][3] |

| Genotype 3a | Hybrid Replicons | 120 - 870 | [4] |

| Genotype 4a | Hybrid Replicons | 7 - 13 | [1][2] |

| Genotype 5a | Hybrid Replicons | 146 | [3] |

Table 2: Cytotoxicity of Daclatasvir

| Cell Line | Assay | CC50 (µM) | Reference |

| Human CEM cells | Cytotoxicity Assay | 9.6 | [1] |

| Huh-7 cells | CellTiter-Blue | >50 | [5] |

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This protocol describes a common method for determining the antiviral activity of an NS5A inhibitor using a stable subgenomic HCV replicon cell line that expresses a reporter gene, such as luciferase.

3.1.1 Materials:

-

Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b with a Renilla luciferase reporter).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.

-

Daclatasvir (or test compound) dissolved in DMSO.

-

96-well cell culture plates.

-

Renilla luciferase assay system.

-

Luminometer.

3.1.2 Methodology:

-

Cell Seeding: Approximately 12 hours prior to compound addition, Huh-7 replicon cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well in 200 µL of culture medium.[1][5]

-

Compound Preparation and Addition: A serial dilution of Daclatasvir is prepared in DMSO and then further diluted in culture medium. The final DMSO concentration should be kept constant and low (e.g., 0.5%) across all wells to avoid solvent-induced cytotoxicity.[5] The diluted compound is added to the wells. Control wells receive medium with DMSO only (vehicle control).

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1][5]

-

Luciferase Assay: After incubation, the culture medium is removed, and cells are lysed using 30 µL of 1x Renilla luciferase lysis buffer per well, followed by gentle shaking for 15 minutes.[1] 40 µL of the luciferase substrate is then added to each well.[1]

-

Data Acquisition and Analysis: The luminescence signal, which is proportional to the level of HCV replication, is measured using a luminometer.[1] The percentage of replication inhibition is calculated relative to the DMSO-treated controls. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic curve.

Cytotoxicity Assay (MTT or CellTiter-Blue) for CC50 Determination

This protocol outlines the determination of the cytotoxic effect of a compound on the host cell line used in the replicon assay.

3.2.1 Materials:

-

Huh-7 cells (or the same cell line as in the replicon assay).

-

DMEM with 10% FBS.

-

Daclatasvir (or test compound) dissolved in DMSO.

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Blue® reagent.

-

Solubilization solution (for MTT assay).

-

Microplate spectrophotometer or fluorometer.

3.2.2 Methodology:

-

Cell Seeding and Compound Addition: Cells are seeded in 96-well plates and treated with the compound in the same manner as for the replicon assay.

-

Incubation: Plates are incubated for the same duration as the replicon assay (e.g., 72 hours).[1][5]

-

Viability Assessment (using CellTiter-Blue):

-

The CellTiter-Blue® reagent is added to each well according to the manufacturer's instructions.

-

The plates are incubated for 1-4 hours at 37°C.

-

Fluorescence is measured to quantify cell viability.

-

-

Data Analysis: The percentage of cytotoxicity is calculated relative to the vehicle-treated control cells. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Pathways and Workflows

HCV Replication Cycle and the Role of NS5A

The following diagram illustrates the key stages of the HCV life cycle within a hepatocyte, highlighting the central role of the NS5A protein in RNA replication and virion assembly.

Caption: Overview of the Hepatitis C Virus (HCV) lifecycle in a hepatocyte.

Mechanism of Action of NS5A Inhibitors

NS5A inhibitors like Daclatasvir bind to the N-terminal domain of NS5A. This binding event is thought to induce a conformational change in the protein, which in turn disrupts its functions in both RNA replication and virion assembly.

Caption: Mechanism of action of NS5A inhibitors like Daclatasvir.

Experimental Workflow for In Vitro Activity Assessment

The following diagram outlines the workflow for determining the EC50 and CC50 values of a potential anti-HCV compound.

Caption: Workflow for determining EC50, CC50, and Selectivity Index.

References

The Cellular Impact of NS5A Inhibition: A Technical Overview

Disclaimer: Information regarding a specific compound designated "NS5A-IN-3" is not available in the public domain. This document provides a comprehensive technical guide on the cellular pathways affected by the broader class of Hepatitis C Virus (HCV) NS5A inhibitors, assuming "this compound" is a representative member of this class.

Introduction

Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A) is a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1][2] It lacks intrinsic enzymatic activity and functions primarily by interacting with other viral and host cellular proteins to modulate a variety of cellular pathways.[3][4] NS5A inhibitors are a class of direct-acting antiviral agents (DAAs) that potently target NS5A, forming a cornerstone of modern HCV treatment regimens.[5][6] This guide delves into the core cellular pathways disrupted by NS5A inhibitors, presenting key quantitative data, experimental methodologies, and visual representations of the affected signaling cascades.

NS5A and Its Role in Cellular Pathways

The HCV NS5A protein is a key manipulator of the host cell environment, influencing pathways involved in cell survival, proliferation, and the innate immune response. Understanding these interactions is crucial to comprehending the mechanism of action of NS5A inhibitors.

PI3K/Akt Survival Pathway

NS5A has been shown to interact with the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K), leading to the activation of the PI3K/Akt signaling pathway.[3][7][8] This activation promotes cell survival and inhibits apoptosis, likely contributing to the persistent infection and pathogenesis of HCV.[7][8] The interaction enhances the phosphorylation of Akt and its downstream substrate, the pro-apoptotic protein BAD, thereby promoting cell survival.[7]

MAPK/ERK Pathway

NS5A can also modulate the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway.[3][7] It interacts with the growth factor receptor-bound protein 2 (Grb2) adaptor protein, which can lead to the inhibition of ERK1/2 activation.[7] By subverting this pathway, NS5A can interfere with cellular processes such as proliferation and gene expression.[3]

NF-κB and STAT3 Signaling

Expression of NS5A can induce oxidative stress, leading to the activation of the transcription factors NF-κB and STAT3.[9] This activation is mediated through an increase in intracellular calcium levels and the generation of reactive oxygen species (ROS).[9] The constitutive activation of these factors can contribute to the inflammatory response and potentially to the development of hepatocellular carcinoma.[9]

Interferon Signaling

NS5A is known to play a role in counteracting the host's interferon (IFN) response, a critical component of the innate immune system against viral infections.[3][4] The IFN-sensitivity determining region (ISDR) within NS5A has been implicated in this function.[4]

Mechanism of Action of NS5A Inhibitors

NS5A inhibitors are highly potent antiviral agents with a complex and not fully elucidated mechanism of action.[1][5] Their primary effect is to bind directly to the N-terminal domain of NS5A.[10] This binding event is thought to induce a conformational change in the NS5A protein, disrupting its functions at multiple stages of the HCV life cycle. The proposed mechanisms of action include:

-

Inhibition of Viral RNA Replication: NS5A inhibitors are believed to block the formation of the membranous web, a specialized intracellular structure that serves as the site for HCV RNA replication.[1] This may occur by preventing the interaction of NS5A with other viral and host proteins necessary for the formation of the replication complex.[1]

-

Impairment of Virion Assembly: These inhibitors also interfere with the assembly of new virus particles.[1][6] The precise mechanism is unclear but likely involves disrupting the role of NS5A in coordinating the packaging of the viral genome and the formation of new virions.

Quantitative Data on NS5A Inhibitors

While specific data for "this compound" is unavailable, the following table summarizes the in vitro antiviral activity of several well-characterized NS5A inhibitors against different HCV genotypes. This data illustrates the high potency of this class of drugs.

| NS5A Inhibitor | HCV Genotype | EC50 (pM) | Reference |

| BMS-790052 (Daclatasvir) | 1b (replicon) | 9 | [10] |

| BMS-790052 (Daclatasvir) | 2a (JFH1) | 46.8 | [10] |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect.

Experimental Protocols

The study of NS5A inhibitors and their effects on cellular pathways involves a variety of sophisticated experimental techniques. Below are outlines of key methodologies.

Replicon Assay for Antiviral Activity

Objective: To determine the in vitro potency of an NS5A inhibitor against HCV RNA replication.

Methodology:

-

Huh-7 human hepatoma cells are transfected with a subgenomic HCV replicon RNA that expresses a reporter gene (e.g., luciferase).

-

The transfected cells are seeded in multi-well plates and treated with serial dilutions of the NS5A inhibitor.

-

After a defined incubation period (e.g., 72 hours), the cells are lysed, and the reporter gene activity is measured.

-

The EC50 value is calculated by plotting the reporter gene activity against the inhibitor concentration and fitting the data to a dose-response curve.

Immunoblotting for Pathway Analysis

Objective: To assess the effect of NS5A expression and its inhibition on the phosphorylation status of key signaling proteins.

Methodology:

-

Cells (e.g., HeLa or Huh-7) are transfected with an expression vector for NS5A or infected with a recombinant virus expressing NS5A.

-

A subset of cells is treated with the NS5A inhibitor.

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., Akt, ERK, BAD).

-

Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

-

The band intensities are quantified to determine the relative levels of protein phosphorylation.[7]

Electrophoretic Mobility Shift Assay (EMSA) for Transcription Factor Activation

Objective: To determine if NS5A expression leads to the activation of DNA-binding transcription factors like NF-κB and STAT3.

Methodology:

-

Nuclear extracts are prepared from cells expressing NS5A and control cells.

-

A radiolabeled double-stranded DNA probe containing the consensus binding site for the transcription factor of interest is prepared.

-

The nuclear extracts are incubated with the labeled probe in the presence or absence of specific or non-specific competitor DNA.

-

The protein-DNA complexes are resolved by non-denaturing polyacrylamide gel electrophoresis.

-

The gel is dried and exposed to X-ray film to visualize the DNA-binding activity.[9]

Visualizing the Affected Pathways

The following diagrams, generated using the DOT language, illustrate the key cellular signaling pathways modulated by HCV NS5A and targeted by NS5A inhibitors.

Caption: NS5A activates the PI3K/Akt pathway, promoting cell survival.

Caption: NS5A inhibits the MAPK/ERK signaling cascade.

Caption: NS5A-induced oxidative stress activates NF-κB and STAT3.

Conclusion

NS5A inhibitors represent a powerful class of antiviral drugs that function by targeting a key regulatory protein of the Hepatitis C virus. By binding to NS5A, these inhibitors disrupt its ability to modulate critical cellular pathways involved in cell survival, proliferation, and the host immune response. This multifaceted disruption of NS5A function ultimately leads to the potent inhibition of viral replication and assembly, providing a highly effective therapy for HCV infection. Further research into the precise molecular interactions between NS5A inhibitors and the NS5A protein will continue to refine our understanding of their mechanism of action and may guide the development of future antiviral strategies.

References

- 1. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 2. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 3. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]

- 5. Grant Details | Paper Digest [paperdigest.org]

- 6. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]

- 7. Subversion of Cell Signaling Pathways by Hepatitis C Virus Nonstructural 5A Protein via Interaction with Grb2 and P85 Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Human hepatitis C virus NS5A protein alters intracellular calcium levels, induces oxidative stress, and activates STAT-3 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distinct Functions of NS5A in Hepatitis C Virus RNA Replication Uncovered by Studies with the NS5A Inhibitor BMS-790052 - PMC [pmc.ncbi.nlm.nih.gov]

Early-stage research on NS5A-IN-3

An In-depth Technical Guide on the Early-Stage Research of NS5A-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Compound 15, is a potent, symmetrically substituted diphenylethyne-based inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] Early-stage research has demonstrated its exceptional potency against HCV genotype 1b, with activity in the picomolar range, and significantly improved efficacy against genotype 3a when compared to the clinically utilized NS5A inhibitor, daclatasvir.[1] Furthermore, this compound has exhibited good metabolic stability and a higher barrier to resistance in genotype 1b, marking it as a promising candidate for further pre-clinical and clinical development.[1][2] This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its antiviral activity, resistance profile, and the experimental protocols utilized in its initial characterization.

Mechanism of Action

This compound targets the HCV NS5A protein, a critical component of the viral replication complex.[1][2] The NS5A protein, a phosphoprotein with no known enzymatic function, plays a crucial role in both viral RNA replication and the assembly of new virus particles.[3] NS5A inhibitors are believed to function by binding to the N-terminus of NS5A, inducing a conformational change that disrupts its normal function. This interference with NS5A leads to the inhibition of viral replication and a reduction in the production of infectious virions.

The following diagram illustrates the proposed mechanism of action for NS5A inhibitors like this compound.

Caption: Proposed mechanism of this compound action on the HCV replication cycle.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound (Compound 15) and the reference compound daclatasvir were evaluated against various HCV genotypes. The key quantitative data are summarized in the tables below.

Table 1: Antiviral Activity of this compound against Different HCV Genotypes

| Compound | HCV Genotype 1a (EC50, pM) | HCV Genotype 1b (EC50, pM) | HCV Genotype 3a (EC50, pM) | HCV Genotype 4a (EC50, pM) |

| This compound (15) | 13 | ~1 | 29 | 12 |

| Daclatasvir | 9 | 5 | 4350 | 11 |

EC50 (50% effective concentration) values were determined using a replicon assay.[1]

Table 2: Cytotoxicity and Selectivity Index

| Compound | Cytotoxicity (CC50, µM) in Huh-5-2 cells | Selectivity Index (SI50) for Genotype 1b |

| This compound (15) | >20 | >2 x 10^7 |

| Daclatasvir | >20 | >4 x 10^6 |

CC50 (50% cytotoxic concentration) was determined using an ATP-based cell viability assay.[1] SI50 was calculated as CC50/EC50.[1]

Table 3: Resistance Profile of this compound against HCV Genotype 1b Resistance-Associated Variants (RAVs)

| NS5A Mutation | This compound (15) Fold Change in EC50 | Daclatasvir Fold Change in EC50 |

| L31V | 18 | 320 |

| Y93H | 1,200 | 24,600 |

| L31V + Y93H | 13,000 | 78,000 |

Fold change in EC50 was calculated relative to the wild-type replicon.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HCV Replicon Assay for Antiviral Activity

The following workflow outlines the protocol used to determine the half-maximal effective concentration (EC50) of this compound.

Caption: Workflow for the HCV replicon-based antiviral assay.

-

Cell Culture: Huh-5-2 cells, which harbor an HCV subgenomic replicon of genotype 1b containing a Renilla luciferase reporter gene, were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, L-glutamine, penicillin-streptomycin, and G418 for selection.

-

Assay Procedure: Cells were seeded into 96-well plates. After 24 hours, the culture medium was replaced with fresh medium containing serial dilutions of the test compounds (this compound or daclatasvir).

-

Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Luciferase Measurement: After incubation, the cells were lysed, and the Renilla luciferase activity was measured using a commercial luciferase assay system. The luminescence signal is directly proportional to the level of HCV RNA replication.

-

Data Analysis: The half-maximal effective concentration (EC50) was calculated by fitting the dose-response curve using a four-parameter logistic regression model.

Cytotoxicity Assay

The cytotoxicity of the compounds was assessed to determine their therapeutic window.

-

Cell Seeding: Huh-5-2 cells were seeded into 96-well plates at a similar density to the antiviral assay.

-

Compound Addition: Serial dilutions of the test compounds were added to the cells.

-

Incubation: The plates were incubated for 72 hours under the same conditions as the antiviral assay.

-

Cell Viability Measurement: Cell viability was determined using a commercial ATP-based assay (e.g., CellTiter-Glo®). The luminescence signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.

-

Data Analysis: The half-maximal cytotoxic concentration (CC50) was calculated from the dose-response curve.

Resistance Studies

To evaluate the resistance profile of this compound, HCV replicons containing known resistance-associated variants (RAVs) were utilized.

-

Generation of RAVs: Site-directed mutagenesis was used to introduce specific amino acid substitutions (L31V, Y93H, and the double mutant L31V/Y93H) into the NS5A region of the wild-type HCV genotype 1b replicon.

-

Antiviral Assay with RAVs: The antiviral activity of this compound and daclatasvir was then tested against cell lines harboring these mutant replicons using the same HCV replicon assay protocol described above.

-

Fold-Change Calculation: The EC50 values obtained for the mutant replicons were compared to the EC50 value for the wild-type replicon to determine the fold-change in resistance.

Logical Relationship of Key Findings

The following diagram illustrates the logical flow from the structural design of this compound to its promising preclinical profile.

Caption: Logical flow from structure to preclinical potential of this compound.

Conclusion

The early-stage research on this compound (Compound 15) has identified it as a highly potent NS5A inhibitor with a pan-genotypic activity profile, particularly against HCV genotypes 1b and 3a.[1] Its symmetrical diphenylethyne core structure contributes to its impressive antiviral potency and a superior resistance profile compared to daclatasvir against key resistance-associated variants.[1] The favorable metabolic stability further enhances its potential as a drug candidate. These promising initial findings warrant further investigation and development of this compound as a potential component of future combination therapies for the treatment of chronic Hepatitis C.

References

- 1. Redesigning of the cap conformation and symmetry of the diphenylethyne core to yield highly potent pan-genotypic NS5A inhibitors with high potency and high resistance barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

Homology of NS5A Target Across Hepatitis C Virus Genotypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A) is a critical phosphoprotein essential for viral RNA replication and virion assembly, making it a prime target for direct-acting antiviral (DAA) therapies. The efficacy of NS5A inhibitors can be significantly influenced by the genetic diversity of the NS5A protein across different HCV genotypes. This guide provides a comprehensive analysis of NS5A homology across genotypes, focusing on the implications for the development and deployment of NS5A inhibitors, with a specific mention of the novel inhibitor NS5A-IN-3. Detailed experimental protocols for assessing NS5A sequence homology and inhibitor susceptibility are provided, alongside visualizations of key experimental workflows and the interplay between genotype, resistance mutations, and inhibitor activity.

Introduction to NS5A and its Role as a Drug Target

NS5A is a multifunctional protein with three distinct domains (I, II, and III) connected by low-complexity sequences. Domain I is the most conserved region and is crucial for RNA binding and the formation of the viral replication complex. Domains II and III are more variable and are implicated in interactions with host cell factors and virion assembly[1]. Due to its central role in the HCV life cycle, NS5A has emerged as a highly effective target for antiviral drugs. NS5A inhibitors are potent, pan-genotypic agents that disrupt the function of NS5A, leading to a rapid decline in viral load[2][3].

Homology of NS5A Across HCV Genotypes

The NS5A protein exhibits significant sequence variability across the seven major HCV genotypes. This genetic diversity can impact the binding affinity and efficacy of NS5A inhibitors.

Quantitative Analysis of NS5A Sequence Homology

The degree of amino acid sequence identity in the NS5A protein varies considerably between HCV genotypes. The following table summarizes the percentage of amino acid sequence identity of the full-length NS5A protein between representative isolates of different genotypes.

| Genotype | 1a | 1b | 2a | 2b | 3a | 4a | 5a | 6a |

| 1a | 100% | 84% | 68% | 67% | 65% | 70% | 66% | 68% |

| 1b | 100% | 67% | 66% | 64% | 69% | 65% | 67% | |

| 2a | 100% | 82% | 63% | 65% | 62% | 64% | ||

| 2b | 100% | 62% | 64% | 61% | 63% | |||

| 3a | 100% | 63% | 60% | 62% | ||||

| 4a | 100% | 64% | 66% | |||||

| 5a | 100% | 63% | ||||||

| 6a | 100% | |||||||

| Note: These values are approximate and can vary slightly between different isolates of the same genotype. Data is compiled from various genomic studies. |

A study focusing on a major antigenic region of NS5A (amino acids 2212 to 2313) found that the percent homology between different genotype sequences varied from 40.4% to 72.5%[4]. This high degree of variability underscores the challenge in developing pan-genotypic NS5A inhibitors.

This compound: A Novel NS5A Inhibitor

This compound is a potent, novel inhibitor of the HCV NS5A protein. Published data indicates that this compound demonstrates extremely high potency against HCV genotype 1b and improved activity against genotype 3a. Notably, it is reported to have a higher barrier to resistance against genotype 1b compared to the well-characterized NS5A inhibitor, daclatasvir[4].

Genotypic Activity Profile of NS5A Inhibitors

The efficacy of NS5A inhibitors, including this compound, can vary across different HCV genotypes due to the sequence diversity in the NS5A protein. The following table provides a representative overview of the in vitro activity (EC50 values) of a well-characterized NS5A inhibitor, Daclatasvir, against different HCV genotypes, illustrating the typical range of activity. While specific EC50 values for this compound across all genotypes are not yet publicly available, its known high potency against genotype 1b and improved activity against genotype 3a suggest a promising pan-genotypic potential.

| HCV Genotype | Representative EC50 (Daclatasvir) (pM) |

| 1a | 9 |

| 1b | 50 |

| 2a | 16 |

| 3a | 300 |

| 4a | 18 |

| 5a | 5 |

| 6a | 200 |

| Data is illustrative and compiled from published studies on Daclatasvir. |

Resistance-Associated Substitutions (RASs)

The emergence of resistance-associated substitutions (RASs) in the NS5A protein is a key factor in treatment failure. These are specific amino acid changes that reduce the susceptibility of the virus to NS5A inhibitors. The location and impact of RASs can be genotype-specific.

| Genotype | Common RAS Positions |

| 1a | M28, Q30, L31, Y93 |

| 1b | L31, Y93 |

| 2a | L31, Y93 |

| 3a | A30, Y93 |

| 4a | L28, M31, Y93 |

| 5a | L31, Y93 |

| 6a | L31, Y93 |

The development of novel inhibitors like this compound, with a higher resistance barrier, is a critical step in overcoming the challenge of RASs.

Experimental Protocols

Protocol for NS5A Sequence Homology and Phylogenetic Analysis

This protocol outlines the steps for determining the sequence homology and evolutionary relationships of NS5A across different HCV genotypes.

1. Sample Collection and RNA Extraction:

- Obtain patient serum or plasma samples containing HCV.

- Extract viral RNA using a commercial viral RNA extraction kit following the manufacturer's instructions.

2. Reverse Transcription and PCR Amplification:

- Synthesize cDNA from the viral RNA using a reverse transcriptase enzyme and random primers or HCV-specific primers.

- Amplify the full-length NS5A coding region using high-fidelity DNA polymerase and specific primers designed to bind to conserved regions flanking the NS5A gene.

3. DNA Sequencing:

- Purify the PCR product.

- Sequence the amplified NS5A gene using Sanger sequencing or next-generation sequencing (NGS) methods.

4. Sequence Alignment:

- Assemble the raw sequencing reads to obtain the consensus NS5A sequence for each viral isolate.

- Perform a multiple sequence alignment of the obtained NS5A amino acid sequences along with reference sequences for each HCV genotype using a tool like Clustal Omega.

5. Phylogenetic Analysis:

- Construct a phylogenetic tree from the aligned sequences using methods such as Neighbor-Joining or Maximum Likelihood with software like MEGA (Molecular Evolutionary Genetics Analysis).

- Assess the statistical significance of the tree topology using bootstrap analysis (e.g., 1000 replicates).

6. Homology Calculation:

- Calculate the pairwise amino acid sequence identity between the aligned sequences to generate a homology matrix.

Protocol for HCV Replicon Assay to Determine Inhibitor Susceptibility

This protocol describes a cell-based assay to measure the in vitro efficacy (EC50) of NS5A inhibitors against different HCV genotypes.

1. Cell Culture and Replicons:

- Culture Huh-7 human hepatoma cells or a highly permissive subclone (e.g., Huh-7.5) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

- Utilize subgenomic HCV replicons for each genotype of interest. These replicons typically contain the HCV non-structural proteins (including NS5A) and a reporter gene, such as firefly or Renilla luciferase, but lack the structural proteins, making them non-infectious.

2. In Vitro Transcription and RNA Transfection:

- Linearize the plasmid DNA containing the replicon construct.

- Synthesize replicon RNA in vitro using a T7 RNA polymerase kit.

- Transfect the in vitro-transcribed RNA into Huh-7 cells via electroporation.

3. Drug Treatment:

- Plate the transfected cells into 96-well plates.

- Prepare serial dilutions of the NS5A inhibitor (e.g., this compound) in DMEM.

- Add the diluted inhibitor to the cells and incubate for 48-72 hours at 37°C. Include appropriate controls (e.g., vehicle-only and a known potent inhibitor).

4. Luciferase Assay:

- After the incubation period, lyse the cells.

- Measure the luciferase activity in the cell lysates using a luminometer. The luciferase signal is directly proportional to the level of HCV RNA replication.

5. Data Analysis:

- Calculate the percentage of replication inhibition for each inhibitor concentration relative to the vehicle control.

- Determine the 50% effective concentration (EC50) by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Visualizations

Caption: Workflow for NS5A homology and phylogenetic analysis.

Caption: Workflow for the HCV replicon assay.

Caption: Relationship between genotype, RASs, and inhibitor efficacy.

Conclusion

The genetic diversity of the HCV NS5A protein across different genotypes presents a significant challenge for the development of pan-genotypic inhibitors. A thorough understanding of NS5A homology, the genotypic activity profiles of inhibitors, and the mechanisms of resistance is crucial for the design of novel therapeutics. This compound represents a promising new agent with high potency and a potentially improved resistance profile. The experimental protocols detailed in this guide provide a framework for the continued evaluation of NS5A-targeted antivirals and the broader efforts to combat HCV infection.

References

- 1. researchportal.vub.be [researchportal.vub.be]

- 2. A novel substitution in NS5A enhances the resistance of hepatitis C virus genotype 3 to daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selection dynamics of HCV genotype 3 resistance-associated substitutions under direct-acting antiviral therapy pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

Methodological & Application

Application Notes and Protocols for NS5A-IN-3 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro characterization of NS5A-IN-3, a potent inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). The following protocols detail the standardized methodologies for assessing the compound's antiviral efficacy and cytotoxicity in cell culture models.

Introduction

NS5A is a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly, making it a prime target for direct-acting antiviral (DAA) therapies.[1][2] NS5A inhibitors, as a class of compounds, have demonstrated picomolar to nanomolar potency in cell culture-based HCV replicon systems and have become a cornerstone of modern HCV treatment regimens.[3][4] this compound is an experimental compound designed to target NS5A, and this document outlines the necessary cell-based assays to determine its inhibitory activity and therapeutic window. The primary method described utilizes the HCV replicon system, a well-established tool for the discovery and characterization of HCV inhibitors.[5]

Mechanism of Action of NS5A Inhibitors